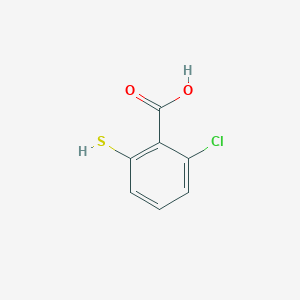

2-Chloro-6-mercaptobenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKPOJRMYFQSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560274 | |

| Record name | 2-Chloro-6-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-51-0 | |

| Record name | 2-Chloro-6-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-mercaptobenzoic acid CAS number

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid

Introduction

This compound, with the CAS number 20324-51-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant application in the production of the herbicide pyrithiobac-sodium. Furthermore, it delves into the biochemical mechanism of action of pyrithiobac-sodium, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.

Chemical and Physical Properties

This compound is a solid, appearing as a white to pale yellow crystalline powder. It is sparingly soluble in water but shows good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 20324-51-0 | [4][5][6][7] |

| Molecular Formula | C7H5ClO2S | [4][5][6][7] |

| Molecular Weight | 188.63 g/mol | [4][7][8] |

| Melting Point | 210-215°C (decomposes) | |

| Density | ~1.49 g/cm³ | [2][3] |

| pKa | 2.35 ± 0.36 (Predicted) | [4][9] |

| Purity (via HPLC) | ≥98.0% |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are two detailed experimental protocols.

Protocol 1: From 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

Experimental Procedure:

-

A solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is prepared in a reaction vessel.[8][10]

-

To this stirred solution, 30 mL of aqueous 10% sodium hydroxide is added.[8][10]

-

The reaction mixture is then heated to reflux and stirred for approximately 18 hours.[8][10]

-

After cooling to ambient temperature, the mixture is acidified using concentrated hydrochloric acid.[8][10]

-

The product is extracted with ethyl acetate, and the organic extract is dried with magnesium sulfate.[8][10]

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 1.4 grams of 6-chloro-2-mercaptobenzoic acid.[8][10]

Protocol 2: From 2,6-dichlorobenzonitrile

This two-step industrial method utilizes 2,6-dichlorobenzonitrile as the starting material.[2][3]

Experimental Procedure: Step 1: Sulfo-reaction

-

2,6-dichlorobenzonitrile, a solvent, and nine water cure sodium are mixed.

-

Under reduced pressure, most of the water is distilled off.

-

The reaction is allowed to proceed for a specified time under insulation.

-

After the reaction, the solvent is recovered by distillation, and the product is used directly in the next step without purification.[2]

Step 2: Hydrolysis

-

To the product from the sulfo-reaction, a 15% aqueous sodium hydroxide solution (2 kg) is added in a 3L autoclave.[2][3]

-

The mixture undergoes a high-pressure hydrolysis reaction at a controlled temperature of 150°C for 10-12 hours.[2][3]

-

After cooling, the material is transferred to a 5L beaker, and the pH is adjusted to 3-4 with 15% formic acid, causing the product to precipitate.[3]

-

The solid is extracted with 2L of dichloromethane, washed, and dried with anhydrous sodium sulfate.[3]

-

After concentration, the product is poured into a crystallizing dish and cooled to yield the light yellow solid product. The total yield for the two steps is reported to be around 88.2%.[2][3]

Application in Herbicide Synthesis

A primary application of this compound is as a key intermediate in the production of the herbicide pyrithiobac-sodium.[1][2] Pyrithiobac-sodium is a post-emergence herbicide effective against a variety of broadleaf weeds.[5]

Protocol for Pyrithiobac-sodium Synthesis

Experimental Procedure:

-

In a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol), this compound (9.45g, 50mmol), sodium p-toluenesulfinate (2.67g, 15mmol), sodium carbonate (9.75g, 75mmol), and acetonitrile (80ml).[4]

-

The reaction mixture is heated to 80°C for 24 hours.[4]

-

After cooling, the reaction is filtered. The filter cake is washed with acetonitrile.[4]

-

The filtrate is recovered, and the filter cake is dried under vacuum.[4]

-

The dried cake is dissolved in 80ml of water, and the pH is adjusted to 1-2 with 10% hydrochloric acid.[4]

-

The resulting precipitate is filtered, washed with water, and dried to obtain pyrithiobac-sodium as a yellow solid. The yield is approximately 80.2%.[4]

Signaling Pathway and Mechanism of Action

Pyrithiobac-sodium, synthesized from this compound, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5][8] This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—isoleucine, leucine, and valine—in plants.[8] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cessation of growth and death of the susceptible weeds.[11] This pathway is absent in animals, which contributes to the low mammalian toxicity of this class of herbicides.[3]

References

- 1. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis of Research on Pyrithiobac-acid and Diarylsulfide - Master's thesis - Dissertation [dissertationtopic.net]

- 3. researchgate.net [researchgate.net]

- 4. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]

- 5. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. globethesis.com [globethesis.com]

- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 9. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]

- 10. wppdb.com [wppdb.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid

This technical guide provides a comprehensive overview of 2-Chloro-6-mercaptobenzoic acid, a pivotal chemical intermediate in the agrochemical industry. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its primary application in the production of herbicides.

Core Compound Data

This compound is a substituted aromatic compound containing a carboxylic acid, a chlorine atom, and a thiol group. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.

| Property | Value |

| Molecular Weight | 188.63 g/mol [1][2] |

| Molecular Formula | C₇H₅ClO₂S[1][2] |

| CAS Number | 20324-51-0[1][2] |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 210-215°C (with decomposition) |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) |

| pKa | 2.35 ± 0.36 (Predicted)[3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible and scalable outcomes. The following sections provide established protocols.

Synthesis of this compound

Two primary synthesis routes are commonly employed, a lab-scale method and an industrial-scale process.

Method 1: Laboratory Scale Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method is suitable for producing smaller quantities of the compound for research purposes.

-

Materials:

-

6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (2.0 g, 0.007 mole)

-

Methanol (50 mL)

-

10% aqueous sodium hydroxide (30 mL)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate

-

-

Procedure:

-

To a stirred solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol, add the aqueous sodium hydroxide solution.

-

Heat the reaction mixture to reflux and maintain for approximately 18 hours.

-

After 18 hours, cool the mixture to ambient temperature.

-

Acidify the cooled mixture with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the ethyl acetate extract with magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

-

Method 2: Industrial Scale Synthesis from 2,6-dichlorobenzonitrile

This two-step process is optimized for large-scale production.[4]

-

Step 1: Thio-reaction

-

Materials:

-

2,6-dichlorobenzonitrile

-

Sodium sulfide (or other sulfur source)

-

Solvent (e.g., 1,4-dioxane or dimethylformamide)

-

-

Procedure:

-

React 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide, in a suitable solvent.

-

This reaction substitutes one of the chlorine atoms with a mercapto group.

-

-

-

Step 2: Hydrolysis

-

Procedure:

-

The nitrile group of the intermediate from Step 1 is hydrolyzed to a carboxylic acid. This is typically achieved by heating in the presence of a strong acid or base.

-

-

Synthesis of Pyrithiobac-sodium

This compound is a key intermediate in the synthesis of the herbicide pyrithiobac-sodium.

-

Materials:

-

2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol)

-

This compound (9.45 g, 50 mmol)

-

Sodium p-toluenesulfinate (2.67 g, 15 mmol)

-

Sodium carbonate (9.75 g, 75 mmol)

-

Acetonitrile (80 mL)

-

10% Hydrochloric acid

-

Water

-

-

Procedure:

-

In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine, this compound, sodium p-toluenesulfinate, sodium carbonate, and acetonitrile.

-

Heat the reaction mixture to 80°C and maintain for 24 hours.

-

Cool the reaction and filter.

-

Wash the filter cake with acetonitrile and recover the filtrate.

-

Dry the filter cake in vacuo.

-

Dissolve the dried filter cake in 80 mL of water.

-

Adjust the pH to 1-2 with 10% hydrochloric acid.

-

Filter the resulting solid, wash with water, and dry to obtain pyrithiobac-sodium.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from protocols for similar chlorobenzoic acids and is suitable for determining the purity of this compound.

-

Instrumentation:

-

HPLC system with a UV detector

-

-

Column:

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A gradient mixture of acetonitrile and water containing a small amount of an acidifier like phosphoric acid or formic acid. A typical starting point is a 50:50 (v/v) mixture.

-

-

Flow Rate:

-

1.0 mL/min

-

-

Detection:

-

UV at 222 nm[5]

-

-

Sample Preparation:

-

Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

-

-

Solvent:

-

Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

-

-

Procedure:

-

Prepare a dilute solution of the sample in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected ¹H NMR Spectral Features:

-

Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.

-

The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

The thiol proton will appear as a singlet, with its chemical shift being concentration and solvent dependent.

-

-

Expected ¹³C NMR Spectral Features:

-

The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm.

-

Aromatic carbons will appear in the range of 120-140 ppm.

-

Synthesis and Application Pathway

The following diagram illustrates the industrial synthesis of this compound and its subsequent use in the production of the herbicide pyrithiobac-sodium.

Caption: Synthesis pathway of this compound and its use.

References

2-Chloro-6-mercaptobenzoic acid chemical structure

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic acid

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, properties, synthesis, and applications, presenting data in a structured and accessible format.

Chemical Identity and Structure

This compound is an organosulfur and organochlorine compound featuring a benzoic acid backbone substituted with both a chloro and a mercapto (thiol) group.[1] Its structure imparts high reactivity, making it a valuable intermediate in organic synthesis.[1]

Caption: Chemical structure of this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 20324-51-0[2][3][4] |

| Molecular Formula | C7H5ClO2S[2][3][4] |

| IUPAC Name | 2-Chloro-6-sulfanylbenzoic acid[5] |

| InChI | InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)[2] |

| InChIKey | AQKPOJRMYFQSLX-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)S[2] |

| Synonyms | 6-Chloro-2-mercaptobenzoic acid, Benzoic acid, 2-chloro-6-mercapto-[3][6][7] |

Physicochemical Properties

This table outlines the key physicochemical properties of the compound.

| Property | Value |

| Molecular Weight | 188.63 g/mol [4][6] |

| Monoisotopic Mass | 187.9698783 u[2] |

| Appearance | White to pale yellow crystalline powder[6] |

| Melting Point | 210-215°C (decomposes)[6] |

| Boiling Point (Predicted) | 323.2 ± 27.0 °C[1] |

| Density (Predicted) | ~1.45 - 1.490 g/cm³[6] |

| pKa (Predicted) | 2.35 ± 0.36[1][2] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO[6] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 3[2] |

| Topological Polar Surface Area | 38.3 Ų[2] |

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.[8][9]

Caption: Workflow for the synthesis of this compound.

Experimental Methodology

The following protocol details the synthesis procedure.[8][9]

-

Reactant: 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

-

Reagents:

-

50 mL of methanol.

-

30 mL of aqueous 10% sodium hydroxide.

-

Concentrated hydrochloric acid.

-

Ethyl acetate.

-

Magnesium sulfate.

-

-

Procedure:

-

Isolation and Purification:

-

The cooled reaction mixture is acidified using concentrated hydrochloric acid.[8][9]

-

The acidified mixture is extracted with ethyl acetate.[8][9]

-

The mixture is filtered to remove the drying agent.

-

The filtrate is concentrated under reduced pressure to yield the final product, 6-chloro-2-mercaptobenzoic acid.[8][9] The reported yield is 1.4 grams.[8]

-

Applications in Research and Development

This compound serves as a versatile chemical intermediate in various fields.

-

Agrochemicals: It is utilized as a research chemical in the preparation and synthesis of acetophenone oxime esters of pyrithiobac, which are investigated as potential herbicides.[4][10][11]

-

Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly for thiol-containing drug molecules.[6] It has been identified as a precursor for active pharmaceutical ingredients (APIs) intended for cardiovascular and anti-inflammatory therapies.[6]

-

Material Science and Catalysis: It can be used as a precursor for other organosulfur compounds and as a catalyst ligand in asymmetric catalysis.[6] Its high reactivity makes it a valuable building block in broader organic synthesis.[1]

Safety and Handling

Due to the presence of a reactive thiol group, this compound requires careful handling.[1] It is characterized as having a strong odor and high reactivity.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It is recommended to store the compound in a sealed container in cool, dry conditions (2-8°C is suggested).[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

References

- 1. Cas 20324-51-0,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 20324-51-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemnet.com [chemnet.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound CAS#: 20324-51-0 [m.chemicalbook.com]

- 11. This compound | 20324-51-0 [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-mercaptobenzoic Acid

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Chloro-6-mercaptobenzoic acid, a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is an aromatic compound characterized by a benzoic acid structure substituted with a chlorine atom and a mercapto (thiol) group.[1][2] This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The compound typically appears as a white to pale yellow crystalline powder.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂S | [1][4][5] |

| Molecular Weight | 188.63 g/mol | [1][4][5] |

| Melting Point | 210-215°C (with decomposition) | [2][4] |

| 323.2°C (Note: Discrepancy may be due to different measurement conditions or purity) | [1][6] | |

| Boiling Point (Predicted) | 323.2 ± 27.0 °C | [1][5] |

| Density (Estimated) | ~1.45 - 1.490 g/cm³ | [4][5] |

| pKa (Predicted) | 2.35 ± 0.36 | [5][7] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][4] | [2][4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is crucial for its application as an intermediate, particularly in the production of the herbicide pyrithiobac-sodium.[1][2] Industrial production commonly utilizes a two-step process starting from 2,6-dichlorobenzonitrile, which is valued for its high yield and relatively low environmental impact.[1][2][8]

Method 1: Synthesis from 2,6-dichlorobenzonitrile

This industrial-scale synthesis involves a thio-reaction followed by hydrolysis.[1][2]

-

Thio-reaction: 2,6-dichlorobenzonitrile is reacted with a sulfur source, such as sodium sulfide, in a suitable solvent.[1][2] This step substitutes one of the chlorine atoms with a mercapto group.

-

Hydrolysis: The resulting intermediate undergoes hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating in an autoclave with an inorganic base like sodium hydroxide or potassium hydroxide, followed by acidification.[1][8]

The overall yield for this two-step process is reported to be high, often exceeding 85%.[2]

Caption: Workflow for the synthesis of this compound.

Method 2: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

An alternative laboratory-scale synthesis has also been reported.[9][10]

-

A solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol is treated with an aqueous solution of sodium hydroxide (10%).

-

The reaction mixture is heated to reflux and stirred for approximately 18 hours.

-

After cooling, the mixture is acidified with concentrated hydrochloric acid.

-

The product is then extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.[9][10]

Caption: Experimental workflow for an alternative synthesis of this compound.

References

- 1. Buy this compound | 20324-51-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 20324-51-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 20324-51-0 [m.chemicalbook.com]

- 6. Pyrithiobac Sodium Impurity 2 - SRIRAMCHEM [sriramchem.com]

- 7. Page loading... [guidechem.com]

- 8. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-mercaptobenzoic Acid

This technical guide provides a comprehensive overview of 2-Chloro-6-mercaptobenzoic acid, with a specific focus on its melting point. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's key properties, experimental protocols for melting point determination and synthesis, and a visualization of its manufacturing process.

Introduction

This compound (CAS RN: 20324-51-0) is an aromatic organosulfur compound with the molecular formula C₇H₅ClO₂S.[1] Its structure features a benzoic acid core substituted with a chlorine atom and a mercapto (thiol) group at positions 2 and 6, respectively.[1][2] This compound is primarily utilized as a critical intermediate in the synthesis of agrochemicals, notably the broad-spectrum herbicide pyrithiobac-sodium.[1][2] Its functional groups also make it a versatile building block for other applications in organic synthesis, including potential uses in pharmaceuticals and material science.[2]

Physicochemical Properties

The key physicochemical data for this compound are summarized below. It is important to note the variation in the reported melting point, which may be due to differences in sample purity or the experimental conditions under which the measurements were taken.[1]

| Property | Value | Source(s) |

| CAS Number | 20324-51-0 | [1][2][3] |

| Molecular Formula | C₇H₅ClO₂S | [1][3] |

| Molecular Weight | 188.63 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder | [2][3] |

| Melting Point | 210-215°C (with decomposition) | [1][2][3] |

| 323.2°C (Predicted) | [1] | |

| Boiling Point | 323.2 ± 27.0 °C (Predicted) | [1][4] |

| Density | ~1.45 - 1.490 g/cm³ (Estimated) | [3][4] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO.[2][3] | [3] |

| pKa | 2.35 ± 0.36 (Predicted) | [4][5] |

Experimental Protocols

3.1. General Protocol for Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of purity. A sharp melting range typically signifies a high-purity substance. The following is a standard protocol for its determination.

Materials:

-

Dry, purified sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry sample onto a watch glass. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or sensor is correctly positioned to accurately measure the temperature of the heating block.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (e.g., up to 20°C below the anticipated start of melting).

-

Observation: Reduce the heating rate to 1-2°C per minute as the temperature nears the expected melting point.

-

Melting Range Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

Decomposition: For this compound, note any changes in appearance, such as darkening or gas evolution, as it is reported to decompose upon melting.[2][3]

3.2. Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process starting from 2,6-dichlorobenzonitrile.[2][6] This method is noted for its high yield and suitability for large-scale production.[6]

Step 1: Thio-reaction

-

Reactants: 2,6-dichlorobenzonitrile is reacted with a sulfur source, such as sodium sulfide.[1][2]

-

Process: The reaction is conducted in a suitable solvent under controlled temperature and pressure to substitute one of the chlorine atoms with a mercapto group, forming an intermediate.[1] The reaction temperature can range from 25-95°C.[6]

Step 2: Hydrolysis

-

Reactant: The intermediate from the thio-reaction.

-

Process: The nitrile functional group (-CN) of the intermediate is hydrolyzed to a carboxylic acid group (-COOH).[1][2] This is typically achieved using an inorganic base like sodium hydroxide in an autoclave at elevated temperatures (e.g., 20-180°C).[1][6] Acidification of the reaction mixture then yields the final product, this compound.[7]

Process Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis pathway of this compound.

References

- 1. Buy this compound | 20324-51-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 20324-51-0,this compound | lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 7. Synthesis routes of this compound [benchchem.com]

Technical Guide: Solubility of 2-Chloro-6-mercaptobenzoic Acid in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-mercaptobenzoic acid (CAS 20324-51-0) is an organic compound featuring carboxylic acid, chloro, and mercapto functional groups.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly for thiol-containing drug molecules and agrochemicals.[1][2] The solubility of such an intermediate is a critical physicochemical property that profoundly influences reaction kinetics, purification processes, and formulation development in the pharmaceutical industry.[3][4] Poor solubility can lead to challenges in achieving desired concentrations for reactions, complicating downstream processing, and potentially hindering bioavailability in final drug products.[3]

This guide provides an overview of the solubility characteristics of this compound, details a standardized experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Profile of this compound

Quantitative, temperature-specific solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is sparingly soluble in water but demonstrates higher solubility in organic solvents.[1][2] Specifically, it is known to be soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.[1][2]

For drug discovery and process chemistry, a precise quantitative understanding is essential. The table below illustrates how quantitative solubility data for this compound should be structured.

Note: The following values are illustrative examples to demonstrate proper data presentation, as specific experimental data is not available in the cited literature.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Alcohol | 25 | 15.5 | 0.822 |

| Ethanol | Alcohol | 25 | 8.2 | 0.435 |

| Acetone | Ketone | 25 | 12.0 | 0.636 |

| Ethyl Acetate | Ester | 25 | 5.5 | 0.292 |

| Tetrahydrofuran (THF) | Ether | 25 | 18.0 | 0.954 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | 35.0 | 1.855 |

| Dichloromethane (DCM) | Halogenated | 25 | 1.2 | 0.064 |

| Toluene | Aromatic Hydrocarbon | 25 | 0.8 | 0.042 |

| Heptane | Aliphatic Hydrocarbon | 25 | <0.1 | <0.005 |

Values are hypothetical for illustrative purposes.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard and most reliable technique for determining the thermodynamic solubility of a solid compound.[5] It involves equilibrating an excess amount of the solid with the solvent over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this typically requires 24 to 72 hours.[3] A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[5]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample solution under the same HPLC conditions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow and Logic Visualization

The process of determining solubility can be visualized as a systematic workflow from preparation to final data analysis.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

References

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-6-mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Analysis

The structure of 2-chloro-6-mercaptobenzoic acid, with its substituted benzene ring, dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing effects of the chlorine and carboxylic acid groups, along with the electron-donating nature of the mercapto group, will influence the chemical shifts of the aromatic protons and carbons.

1.1. Expected ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 5 of the benzene ring.

-

H-4: This proton is situated between two electron-donating groups (relative to the other substituents) and is expected to be the most shielded, appearing at the most upfield region of the aromatic spectrum.

-

H-3 and H-5: These protons are adjacent to the electron-withdrawing chlorine and carboxylic acid groups, respectively, and will be deshielded, appearing further downfield. Their exact chemical shifts will be influenced by the combined electronic effects of the substituents.

The carboxylic acid proton (-COOH) and the thiol proton (-SH) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.5 | Doublet of doublets | ~7-8, ~1-2 |

| H-4 | 6.9 - 7.2 | Triplet | ~7-8 |

| H-5 | 7.1 - 7.4 | Doublet of doublets | ~7-8, ~1-2 |

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| -SH | 3.0 - 5.0 | Broad Singlet | N/A |

1.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached and neighboring functional groups.

-

Carbonyl Carbon (-COOH): This carbon will be the most deshielded due to the two oxygen atoms and will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the six aromatic carbons will vary based on their substitution pattern. The carbons bearing the chlorine (C-2) and mercapto (C-6) groups will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C-1, C-3, C-4, C-5) will have shifts in the typical aromatic region, with variations due to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 (C-Cl) | 132 - 138 |

| C-3 | 125 - 130 |

| C-4 | 128 - 133 |

| C-5 | 126 - 131 |

| C-6 (C-SH) | 120 - 125 |

| -COOH | 165 - 175 |

Experimental Protocols for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocols are recommended.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet signals for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Conclusion

While direct experimental NMR data for this compound is not widely published, a thorough understanding of the influence of its functional groups allows for a reliable prediction of its ¹H and ¹³C NMR spectra. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data. This information is crucial for confirming the structure and purity of synthesized this compound, a key intermediate in the development of various chemical products. The combination of predicted spectral features and a robust experimental approach provides a solid foundation for the spectroscopic characterization of this important molecule.

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-mercaptobenzoic Acid from 2,6-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of various agrochemicals, notably the herbicide pyrithiobac-sodium.[1][2][3] The synthesis commences from the readily available starting material, 2,6-dichlorobenzonitrile, and proceeds through a two-step reaction sequence involving a nucleophilic aromatic substitution followed by hydrolysis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Reaction Pathway Overview

The synthesis of this compound from 2,6-dichlorobenzonitrile is a two-step process:

-

Thio-reaction (Nucleophilic Aromatic Substitution): The first step involves the substitution of one of the chlorine atoms on the 2,6-dichlorobenzonitrile ring with a sulfur nucleophile.[1][2] This is a nucleophilic aromatic substitution (SNAr) reaction, where an electron-rich sulfur source, such as sodium sulfide, attacks the electron-deficient aromatic ring, displacing a chloride ion.[1]

-

Hydrolysis: The second step is the hydrolysis of the nitrile group (-CN) of the intermediate, 2-chloro-6-mercaptobenzonitrile, to a carboxylic acid group (-COOH). This transformation is typically carried out under basic conditions at elevated temperatures.[2][3]

The overall reaction scheme is presented below:

Caption: Overall reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis, based on reported experimental data.[2][3]

Table 1: Thio-reaction Parameters

| Parameter | Value |

| Reactants | |

| 2,6-dichlorobenzonitrile | 1 part (by mass) |

| Sodium sulfide nonahydrate | 1.8 - 2.5 parts (by mass) |

| Solvent | |

| DMF, DMSO, N-Methyl pyrrolidone, or Isosorbide-5-Nitrae-dioxane | 4 - 6 parts (by mass) |

| Reaction Conditions | |

| Temperature | 25 - 95 °C |

| Reaction Time | 3 - 5 hours |

Table 2: Hydrolysis Parameters

| Parameter | Value |

| Reactants | |

| Product from Thio-reaction | 1 part (by mass) |

| Potassium hydroxide solution (15-25% w/w) | 7 - 10 parts (by mass) |

| Reaction Conditions | |

| Temperature | 150 °C (in autoclave) |

| Reaction Time | 10 - 12 hours |

| Overall Yield | 85.7% |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-mercaptobenzonitrile (Thio-reaction)

Caption: Experimental workflow for the thio-reaction step.

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, combine 2,6-dichlorobenzonitrile, a suitable solvent (such as DMF or DMSO), and sodium sulfide nonahydrate in the mass ratios specified in Table 1.

-

Apply a vacuum to the vessel and gently heat to distill off the majority of the water from the sodium sulfide nonahydrate.

-

Once the bulk of the water has been removed, bring the reaction mixture to the desired temperature within the range of 25-95 °C.

-

Maintain the reaction at this temperature with continuous stirring for a period of 3 to 5 hours.

-

Upon completion of the reaction, as determined by a suitable analytical method (e.g., TLC or GC), recover the solvent by distillation.

-

The resulting crude 2-chloro-6-mercaptobenzonitrile is used directly in the subsequent hydrolysis step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

References

An In-depth Technical Guide to the Material Safety of 2-Chloro-6-mercaptobenzoic Acid

This document provides a comprehensive overview of the material safety data for 2-Chloro-6-mercaptobenzoic acid (CAS No. 20324-51-0), intended for researchers, scientists, and professionals in drug development. It consolidates safety, handling, and experimental protocol information from various sources.

Chemical Identification

Chemical Name: this compound Synonyms: Benzoic acid, 2-chloro-6-mercapto-; 2-mercapto-6-chlorobenzoic acid [3, 4] CAS Number: 20324-51-0 [1] Molecular Formula: C7H5ClO2S [1] Recommended Use: For laboratory and scientific research purposes, particularly as an intermediate in the synthesis of herbicides like pyrithiobac-sodium. [2, 4, 9]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 188.63 g/mol | [1] |

| Appearance | White or off-white solid powder | [1] |

| Melting Point | 210-215°C (with decomposition) | [1] |

| Boiling Point | 323.2±27.0 °C (Predicted) | [2] |

| Solubility | Soluble in methanol and DMSO | [1] |

| pKa | 2.35±0.36 (Predicted) | [3] |

| LogP | 2.32690 | [4] |

| Density | 1.490 g/cm³ | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

| GHS Classification | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. [6, 8] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. [5, 6] |

| Serious eye damage/eye irritation (Category 2A/1) | H319: Causes serious eye irritation. / H318: Causes serious eye damage. [5, 6, 8] |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation. [6] |

| Hazardous to the aquatic environment, acute hazard (Category 3) | H402: Harmful to aquatic life. [8] |

Hazard Pictograms:

References

Potential Pharmaceutical Applications of 2-Chloro-6-mercaptobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-mercaptobenzoic acid, a halogenated and thiolated benzoic acid derivative, is a versatile chemical intermediate primarily recognized for its role in the synthesis of agrochemicals. However, its structural features, including a reactive thiol group and a substituted aromatic ring, present a compelling scaffold for the development of novel therapeutic agents. This technical guide explores the potential pharmaceutical applications of this compound, drawing insights from the biological activities of structurally related mercaptobenzoic acid derivatives. While direct pharmaceutical research on this specific molecule is limited in publicly available literature, the demonstrated anti-inflammatory and antioxidant properties of its analogues suggest significant potential. This document provides a comprehensive overview of its synthesis, key biological targets, and detailed experimental protocols for evaluating its therapeutic efficacy.

Introduction

This compound (CAS 20324-51-0) is a white to off-white solid powder with a molecular weight of 188.63 g/mol .[1][2] Its structure, featuring a carboxylic acid, a chlorine atom, and a mercapto (thiol) group on a benzene ring, imparts unique chemical reactivity.[1][2] While its primary industrial application is as a key intermediate in the synthesis of the herbicide pyrithiobac-sodium, its functional groups make it a versatile building block for broader applications in organic synthesis, including pharmaceuticals and material science.[1][2][3] The presence of the thiol group, in particular, is of significant interest in drug design due to its ability to interact with biological targets, participate in redox reactions, and serve as a handle for further chemical modification.

This guide will delve into the prospective pharmaceutical applications of this compound, with a focus on its potential as a precursor for anti-inflammatory and antioxidant agents. The information presented is based on the established biological activities of closely related 2-mercaptobenzoic acid derivatives, providing a strong rationale for the future investigation of this compound in a pharmaceutical context.

Synthesis of this compound

The industrial production of this compound is typically achieved through a two-step process starting from 2,6-dichlorobenzonitrile.[1][3]

-

Thiolation: The first step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by a mercapto group. This is commonly achieved by reacting 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide.[1][3]

-

Hydrolysis: The nitrile group of the resulting intermediate is then hydrolyzed to a carboxylic acid, typically under basic conditions followed by acidification, to yield this compound.[1][3]

A laboratory-scale synthesis has also been described starting from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

Potential Therapeutic Areas and Biological Activity

While specific studies on the pharmaceutical applications of this compound are not widely published, research on analogous 2-mercaptobenzoic acid derivatives has revealed significant anti-inflammatory and antioxidant activities. These findings provide a strong basis for exploring the therapeutic potential of this compound and its derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. A primary mechanism driving inflammation involves the arachidonic acid cascade, which is mediated by enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2).

A study on alkyl derivatives of 2-mercaptobenzoic acid demonstrated their potential to mitigate inflammation. The benzyl derivative, in particular, showed significant anti-edematous activity in an in vivo model of acute inflammation.[4]

Table 1: In Vivo Anti-inflammatory Activity of a Benzyl Derivative of 2-Mercaptobenzoic Acid [4]

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |

| Benzyl Derivative | 10 | 35.2 |

| Benzyl Derivative | 15 | 48.9 |

| Benzyl Derivative | 20 | 62.1 |

| Indomethacin (Control) | 10 | 70.5 |

Data extracted from a study on 2-mercaptobenzoic acid derivatives and presented as an example of potential activity.

The mechanism of this anti-inflammatory action is hypothesized to involve the inhibition of key inflammatory enzymes. While the tested 2-mercaptobenzoic acid derivatives showed weak direct inhibition of COX-1 and COX-2 in vitro, in silico molecular docking studies suggested a strong binding affinity for both COX enzymes and for phospholipase A2 (PLA2).[4] This suggests that derivatives of this compound could be designed to be more potent and selective inhibitors of these enzymes.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. The thiol group in this compound suggests that it and its derivatives could possess antioxidant properties by scavenging free radicals.

The same study on 2-mercaptobenzoic acid derivatives demonstrated that the benzyl derivative effectively scavenges ROS and enhances antioxidant defenses, highlighting its therapeutic potential in inflammatory disorders associated with oxidative stress.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmaceutical potential of this compound and its derivatives, based on established protocols.

Synthesis of this compound (Laboratory Scale)[4]

-

Reaction Setup: To a stirred solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol, add 30 mL of aqueous 10% sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain stirring for approximately 18 hours.

-

Work-up:

-

Cool the reaction mixture to ambient temperature.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic extract with magnesium sulfate.

-

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.

-

Characterization: Confirm the structure of the product using techniques such as NMR spectroscopy.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema[5]

-

Animal Model: Use male Wistar albino rats (150-200 g). House the animals under standard laboratory conditions and provide them with food and water ad libitum.

-

Grouping and Dosing: Divide the rats into experimental groups, including a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., 10, 15, and 20 mg/kg). Administer the compounds intraperitoneally or orally.

-

Induction of Edema: One hour after administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro COX-1/COX-2 Inhibition Assay[5]

-

Assay Principle: Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX enzymes. The assay is based on the oxidation of a chromogenic substrate by the peroxidase component of COX, which can be measured spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes described in this guide.

Caption: Industrial synthesis workflow for this compound.

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

Caption: Simplified arachidonic acid cascade and potential inhibition sites.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel pharmaceuticals. While its current primary application lies outside the medical field, the demonstrated anti-inflammatory and antioxidant activities of structurally similar 2-mercaptobenzoic acid derivatives provide a strong impetus for further investigation.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Structure-Activity Relationship (SAR) studies: To optimize the anti-inflammatory and antioxidant activities by modifying the substituents on the aromatic ring and the carboxylic acid group.

-

Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In vivo efficacy and safety studies: To evaluate the therapeutic potential and toxicological profile of the most promising lead compounds in relevant animal models of disease.

By leveraging the versatile chemistry of this compound, researchers and drug development professionals have the opportunity to develop novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases.

References

The Pivotal Role of 2-Chloro-6-mercaptobenzoic Acid in Material Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Chloro-6-mercaptobenzoic acid, a versatile molecule with significant, yet largely untapped, potential in material science. While primarily recognized as a crucial intermediate in the synthesis of the herbicide pyrithiobac-sodium, its unique trifunctional structure—featuring a carboxylic acid, a chloro group, and a thiol group on a benzene ring—opens up a wide array of applications in the development of advanced materials.[1] This document will delve into the fundamental properties of this compound, its synthesis, and its prospective roles in nanoparticle functionalization, self-assembled monolayers (SAMs), corrosion inhibition, and the construction of metal-organic frameworks (MOFs).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in material science. These properties dictate its reactivity, solubility, and interaction with various substrates and precursors.

| Property | Value | Source |

| CAS Number | 20324-51-0 | [1][2][3] |

| Molecular Formula | C₇H₅ClO₂S | [2][3] |

| Molecular Weight | 188.63 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 210-215°C (decomposes) | [1][4] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [1][4] |

| pKa (Predicted) | 2.35 ± 0.36 | [2][3] |

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its use in research and development. An established laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis from 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic Acid[5]

Materials:

-

6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (2.0 g, 0.007 mol)

-

Methanol (50 mL)

-

10% Aqueous Sodium Hydroxide (30 mL)

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Magnesium Sulfate

Procedure:

-

A solution of 2.0 grams of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is stirred in a round-bottom flask.

-

30 mL of 10% aqueous sodium hydroxide is added to the solution.

-

The reaction mixture is heated to reflux and maintained for approximately 18 hours.

-

After 18 hours, the mixture is cooled to ambient temperature.

-

The solution is acidified with concentrated hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The organic extract is dried over magnesium sulfate.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.

-

The resulting product is 1.4 grams of 6-chloro-2-mercaptobenzoic acid.

Industrial Synthesis: On an industrial scale, the production of this compound often starts from 2,6-dichlorobenzonitrile. This process involves a thio-reaction with a sulfur source, like sodium sulfide, to introduce the mercapto group, followed by the hydrolysis of the nitrile group to a carboxylic acid.[1]

Applications in Material Science

The unique molecular architecture of this compound, particularly the presence of a thiol group, makes it a prime candidate for various applications in material science. The thiol group is well-known for its strong affinity for noble metal surfaces, enabling the formation of robust self-assembled monolayers and the functionalization of nanoparticles.

Nanoparticle Functionalization

The thiol group of this compound can act as a capping agent to stabilize metal nanoparticles, such as gold or silver, preventing their aggregation and imparting new functionalities. The carboxylic acid group can be used for further conjugation with biomolecules or other functional moieties, while the chloro group can be a site for further chemical modification.

This protocol is adapted from procedures for similar mercaptobenzoic acids.

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-

This compound

-

Methanol

-

Tributylamine

-

Borane-trimethylamine complex

Procedure:

-

Dissolve this compound in methanol and tributylamine.

-

Add a solution of tetrachloroauric(III) acid trihydrate to the mixture and stir to form a gold thiolate/tributylamine complex.

-

To induce a slow reduction of gold, add the borane-trimethylamine complex under continuous stirring.

-

Allow the solution to react overnight to facilitate the formation of stable, capped gold nanoparticles.

-

Purify the resulting nanoparticles through centrifugation and washing.

Caption: Workflow for gold nanoparticle functionalization.

Self-Assembled Monolayers (SAMs)

The thiol group of this compound can spontaneously form highly ordered, self-assembled monolayers on various metal surfaces, most notably gold. These SAMs can be used to precisely tailor the surface properties of materials, such as their wettability, biocompatibility, and chemical reactivity. The carboxylic acid terminus of the SAM can be used for immobilizing proteins, DNA, or other molecules for sensing applications.

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

This compound

-

Ethanol (anhydrous)

-

Nitrogen gas

Procedure:

-

Clean the gold substrate thoroughly using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment.

-

Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous ethanol.

-

Immerse the cleaned gold substrate in the solution for a sufficient time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.

-

After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a stream of nitrogen gas.

-

The functionalized surface is now ready for characterization (e.g., by contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy) or further modification.

Caption: Formation of a self-assembled monolayer.

Corrosion Inhibition

Molecules containing thiol groups are known to be effective corrosion inhibitors for various metals and alloys. They can adsorb onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents. This compound, with its potential to form a dense, self-assembled monolayer, could serve as an effective corrosion inhibitor, particularly for copper and its alloys.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). These are highly porous materials with potential applications in gas storage, catalysis, and sensing. The presence of the chloro and mercapto groups could introduce additional functionalities to the MOF structure.

Conclusion

This compound is a molecule with significant potential beyond its current primary use in the agrochemical industry. Its trifunctional nature makes it a highly attractive building block for a new generation of advanced materials. Further research into its applications in nanoparticle functionalization, self-assembled monolayers, corrosion inhibition, and the synthesis of metal-organic frameworks is warranted and is expected to yield innovative materials with tailored properties for a wide range of scientific and technological applications.

References

2-Chloro-6-mercaptobenzoic acid as a chemical intermediate

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 20324-51-0), a versatile chemical intermediate. The document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the agrochemical and pharmaceutical industries.

Physicochemical and Quality Specifications

This compound is a substituted benzoic acid derivative characterized by the presence of chloro and mercapto functional groups. These groups impart specific reactivity, making it a valuable building block in organic synthesis.[1][2] It typically appears as a white to pale yellow crystalline powder.[1][3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 20324-51-0 | [3][4][5] |

| Molecular Formula | C₇H₅ClO₂S | [3][4][5] |

| Molecular Weight | 188.63 g/mol | [3][5][6] |

| Appearance | White to pale yellow crystalline powder | [1][3] |

| Melting Point | 210-215°C (decomposes) | [1][3] |

| Boiling Point | 323.2 ± 27.0 °C (Predicted) | [5] |

| Density | ~1.45 - 1.49 g/cm³ | [3][5] |

| pKa | 2.35 ± 0.36 (Predicted) | [4][5] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and DMSO. | [1][3] |

| InChI Key | AQKPOJRMYFQSLX-UHFFFAOYSA-N | [4][6] |

Table 2: Typical Quality Specifications

| Parameter | Specification | Source(s) |

| Purity (HPLC) | ≥98.0% | [3] |

| Moisture Content (Karl Fischer) | ≤0.5% | [3] |

| Heavy Metals | ≤10 ppm | [3] |

| Residual Solvents | Meets ICH Q3C guidelines | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The two primary methods documented are the hydrolysis of a thiocarbonyl derivative and a two-step industrial process starting from 2,6-dichlorobenzonitrile.

Caption: Synthesis routes for this compound.

Applications as a Chemical Intermediate

This compound is a pivotal intermediate, primarily in the agrochemical sector, but with growing potential in pharmaceuticals and material science.

-

Agrochemicals: The compound's most significant application is as the key intermediate in the production of pyrithiobac-sodium, a broad-spectrum herbicide.[1][7][8] Pyrithiobac-sodium functions by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[7][8] It is also used to synthesize other potential herbicides, such as acetophenone oxime esters of pyrithiobac.[5][9]

-

Pharmaceuticals and Drug Development: The molecule's structure makes it a versatile precursor for thiol-containing drug molecules.[3] Research has explored its potential as a building block for active pharmaceutical ingredients (APIs) in cardiovascular and anti-inflammatory therapies.[3] Furthermore, some studies have investigated its potential antibacterial and anticancer properties.[2]

-

Specialty Chemicals: It serves as a precursor for various organosulfur compounds and can be used as a catalyst ligand in asymmetric catalysis.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 20324-51-0,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 20324-51-0 [m.chemicalbook.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 8. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 9. This compound | 20324-51-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-6-mercaptobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of various agrochemicals and a versatile building block in organic synthesis.[1][2][3][4] The protocols outlined below are intended for use by trained chemistry professionals in a laboratory setting.

Method 1: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method details the hydrolysis of a xanthate precursor to yield the desired product.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 grams (approximately 0.007 moles) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.[5][6]

-

Hydrolysis: To the stirred solution, add 30 mL of a 10% aqueous sodium hydroxide solution.[5][6]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 18 hours.[5][6]

-

Work-up:

-

Purification:

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid | [5][6] |

| Amount of Starting Material | 2.0 g (0.007 mol) | [5][6] |

| Yield of this compound | 1.4 g | [5][6] |

| Molecular Weight | 188.63 g/mol | [1] |

| Appearance | White or off-white solid powder | [1] |

| Melting Point | 210-215°C (with decomposition) | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound from its xanthate precursor.

Method 2: Industrial Synthesis from 2,6-dichlorobenzonitrile

This two-step method is suitable for larger-scale production and involves a nucleophilic aromatic substitution followed by hydrolysis.[1][2][4]

Experimental Protocol

Step 1: Thio-reaction

-

Reaction Setup: In a 3L reaction flask, add 1000 mL of Dimethyl sulfoxide (DMSO) and 450 g of sodium sulfide nonahydrate.[2]

-

Dissolution and Dehydration: Heat the mixture to 65°C to dissolve the sodium sulfide. Subsequently, remove water by vacuum distillation at a temperature not exceeding 75°C.[2]

-

Thio-reaction: Heat the mixture to 70°C and add 200 g of 2,6-dichlorobenzonitrile in batches over 35-40 minutes, maintaining the internal temperature between 70-75°C.[2] Continue the reaction for 1.5 hours after the addition is complete.[2]

-

Solvent Recovery: After the reaction, distill off the DMSO under vacuum at an external temperature below 150°C.[2] The intermediate product, 6-chloro-2-mercaptobenzonitrile, is used directly in the next step.

Step 2: Hydrolysis

-

Reaction Setup: To the crude product from the previous step, add 1.8 kg of a 25% aqueous sodium hydroxide solution.[2]

-

Pressure Hydrolysis: Transfer the mixture to a 3L autoclave and heat at 150°C for 10-12 hours.[2][4]

-

Work-up:

-

Purification:

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,6-dichlorobenzonitrile | [2][4] |

| Overall Yield | 85.7% - 88.2% | [2][4] |

| Product Appearance | Light yellow solid | [2][4] |

Experimental Workflow

Caption: Two-step industrial synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 3. This compound | 20324-51-0 [chemicalbook.com]

- 4. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid

These protocols provide detailed, step-by-step methodologies for the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of herbicides such as pyrithiobac-sodium.[1][2] The following sections outline two distinct synthetic routes, offering flexibility in starting materials and reaction conditions for researchers and drug development professionals.

Synthesis Protocol 1: Hydrolysis of 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic Acid

This protocol details a one-step hydrolysis method to produce this compound.

Materials:

-

6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

-

Methanol (MeOH)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2.0 grams (0.007 moles) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.[3][4]

-

Hydrolysis: To the stirred solution, add 30 mL of a 10% aqueous sodium hydroxide solution.[3][4]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours with continuous stirring.[3][4]

-

Cooling and Acidification: After 18 hours, cool the mixture to ambient temperature.[3][4] Carefully acidify the solution with concentrated hydrochloric acid.[3][4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3][4]

-

Drying and Filtration: Dry the organic extract over magnesium sulfate and filter the mixture.[3][4]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound.[3][4] The nuclear magnetic resonance (NMR) spectrum of the resulting solid is consistent with the proposed structure.[4]

Synthesis Protocol 2: Two-Step Synthesis from 2,6-Dichlorobenzonitrile

This protocol describes an industrial-scale, two-step synthesis strategy starting from 2,6-dichlorobenzonitrile.[1] This method involves a thio-reaction followed by hydrolysis and has a high overall yield.[5]

Step 1: Thio-reaction

Materials:

-

2,6-dichlorobenzonitrile

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))[5]

-

Reaction flask

-

Distillation apparatus

Experimental Procedure:

-

Reaction Setup: In a reaction flask, combine 2,6-dichlorobenzonitrile, the chosen solvent, and sodium sulfide nonahydrate.[5][6]

-

Water Removal: Heat the mixture and remove most of the water via vacuum distillation.[5][6]

-

Reaction: Maintain the reaction at an elevated temperature for a specified duration to complete the thio-reaction.[5][6]

-

Solvent Recovery: After the reaction is complete, recover the solvent by distillation. The resulting intermediate is used directly in the next step.[5][6]

Step 2: Hydrolysis

Materials:

-

Product from Step 1

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (15-25%)[5]

-

Autoclave

-

Hydrochloric Acid (HCl) or Formic Acid (15-20%)[5]

-

Extraction solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)[5]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crystallizing dish

Experimental Procedure:

-